molecular formula C7H4ClNS B029859 7-Chlorothieno[2,3-c]pyridine CAS No. 28948-58-5

7-Chlorothieno[2,3-c]pyridine

Cat. No. B029859
CAS RN: 28948-58-5
M. Wt: 169.63 g/mol
InChI Key: HRHLEPHFARWKKU-UHFFFAOYSA-N
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Description

Synthesis Analysis 7-Chlorothieno[2,3-c]pyridine and its derivatives are synthesized through various methods involving electrophilic substitution, lithiation, and reactions with different reagents such as toluene-α-thiol, m-chloroperoxybenzoic acid, and Vilsmeier–Haack reagent. The synthesis routes are designed to introduce functional groups at specific positions on the thienopyridine core, enabling further chemical modifications and the exploration of chemical reactivity and properties (Klemm & Louris, 1984; Klemm et al., 1985; Abdelwahab, Hanna, & Kirsch, 2017).

Molecular Structure Analysis Structural assignments of thienopyridines and their derivatives rely heavily on chemical transformations and spectral data such as 1H and 13C NMR. The studies provide insight into the molecular configurations, substitution patterns, and the aromatic character of the synthesized compounds, with particular emphasis on the impacts of different substituents and functional groups on the core thienopyridine structure (Klemm & Louris, 1984; Klemm et al., 1985).

Chemical Reactions and Properties 7-Chlorothieno[2,3-c]pyridine undergoes various chemical reactions including electrophilic substitutions, lithiation, and conversion into a wide range of derivatives with different substituents like halo, formyl, acetyl, and hydroxymethyl groups. These reactions are critical for the functionalization of the thienopyridine core and for enhancing its chemical utility and reactivity (Klemm & Louris, 1984; Klemm et al., 1985).

Physical Properties Analysis The synthesis and structural elucidation of thienopyridines highlight their physical properties, including the planarity of the thienopyridine ring system and the impacts of substituents on the molecule's overall conformation and stability. These physical properties are essential for understanding the compound's behavior in different chemical contexts and for potential applications in materials science and organic electronics (Klemm & Louris, 1984; Klemm et al., 1985).

Chemical Properties Analysis The chemical properties of 7-Chlorothieno[2,3-c]pyridine, including its reactivity, electrophilic substitution patterns, and ability to form various derivatives, are central to its utility in synthetic chemistry. These properties enable the development of new chemical entities with potential applications across various fields of chemistry and material science (Klemm & Louris, 1984; Klemm et al., 1985).

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Chlorothieno[2,3-c]pyridine has been utilized in the synthesis of formylated chlorothieno[2,3-b]pyridine derivatives, demonstrating its versatility in chemical reactions (Abdelwahab, Hanna, & Kirsch, 2017).
  • The compound has been involved in the production of hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety, highlighting its role in the creation of new chemical structures (Rao, V. Rao, & Prasad, 2019).

Pharmaceutical Research

  • In pharmaceutical research, 7-Chlorothieno[2,3-c]pyridine has been used to develop novel compounds with potential anti-tumor activity. These compounds were evaluated on human tumor cell lines, showing promising results (Rodrigues, Calhelha, Ferreira, & Queiroz, 2020).
  • It also served as a key component in the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines with evaluated anticancer activity against specific carcinoma cell lines (Elansary, Moneer, Kadry, & Gedawy, 2012).

Material Science and Photophysical Properties

  • Research on 7-Chlorothieno[2,3-c]pyridine derivatives has explored their photophysical properties, such as fluorescence, which is crucial for applications in material science and sensing technologies (Chavan, Toche, & Chavan, 2017).

Safety And Hazards

7-Chlorothieno[2,3-c]pyridine is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-chlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHLEPHFARWKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579336
Record name 7-Chlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorothieno[2,3-c]pyridine

CAS RN

28948-58-5
Record name 7-Chlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chlorothieno[2,3-c]pyridine
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Synthesis routes and methods

Procedure details

(adb) 671.5 g of thieno[2,3-c]pyridine 6-oxide hydrochloride were suspended in 4000 ml of dioxane under argon and 655 ml of phosphorus oxychloride are added. The mixture was heated on an oil-bath until the exothermic reaction set in. After the exothermic reaction faded away, the mixture was heated to reflux for an additional 10 minutes. The mixture was concentrated in vacuo and the residue was taken up in 2000 ml of toluene. The solution was then treated with 300 ml of water while cooling slowly. The mixture was neutralized by the portionwise addition of sodium carbonate. The organic phase was separated and the aqueous phase was extracted with 1000 ml of toluene. After washing with water, the combined organic solutions were dried over sodium sulfate, filtered and evaporated, whereby crude 7-chloro-thieno[2,3-c]pyridine was obtained as a brown oil.
Name
thieno[2,3-c]pyridine 6-oxide hydrochloride
Quantity
671.5 g
Type
reactant
Reaction Step One
Quantity
655 mL
Type
reactant
Reaction Step Two
Quantity
4000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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